N,2-Diethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2-diethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGBZMVHWJBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethylaniline Compounds and Their Derivatives
Catalytic N-Alkylation Approaches
Catalytic N-alkylation represents a powerful and versatile strategy for the formation of C-N bonds. These methods offer high efficiency, selectivity, and often utilize more environmentally benign reagents and conditions compared to classical alkylation techniques.
Reductive Amination Protocols
Palladium-Catalyzed Reductive Amination of Anilines (e.g., 2,6-Diethylaniline)
A highly efficient and mild protocol for the mono-N-alkylation of anilines utilizes a palladium on carbon (Pd/C) catalyst. researchgate.netjocpr.com This heterogeneous catalyst facilitates the reductive amination of aniline (B41778) derivatives, such as 2,6-diethylaniline (B152787), with various aldehydes. researchgate.netjocpr.com The reaction proceeds smoothly at room temperature, offering excellent yields and selectivity for the desired mono-alkylated product. researchgate.netjocpr.com For instance, the reaction of 2,6-diethylaniline with acetaldehyde (B116499) using this method specifically yields N-ethyl-2,6-diethylaniline. jocpr.com The Pd/C catalyst is not only effective but can also be recovered and reused for multiple cycles, adding to the economic and environmental advantages of the process. encyclopedia.pub
Use of Aldehydes and In-Situ Hydrogen Donors (e.g., Ammonium (B1175870) Formate)
In this palladium-catalyzed system, aldehydes serve as the alkylating agents. acs.orgresearchgate.net The key to the reduction step is the use of an in-situ hydrogen donor, with ammonium formate (B1220265) (HCOONH₄) being a particularly effective choice. acs.orgresearchgate.netencyclopedia.pub Ammonium formate decomposes in the presence of the palladium catalyst to provide the molecular hydrogen required for the reduction of the imine intermediate formed between the aniline and the aldehyde. acs.org This method of generating hydrogen in the reaction mixture is a hallmark of catalytic hydrogen transfer reactions and is considered a facile, economical, and environmentally friendly alternative to using pressurized hydrogen gas. acs.orgresearchgate.net An equimolar amount of the aniline and aldehyde is typically used, along with a catalytic amount of Pd/C and an excess of ammonium formate. acs.org
Table 1: Pd/C-Catalyzed Reductive Mono-N-Alkylation of Aniline with Various Aldehydes acs.org
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Acetaldehyde | N-Ethylaniline | 99 |
| Propionaldehyde | N-Propylaniline | 99 |
| Butyraldehyde | N-Butylaniline | 98 |
| Isovaleraldehyde | N-(3-Methylbutyl)aniline | 99 |
| Hexanal | N-Hexylaniline | 98 |
General Conditions: Aniline (1 mmol), Aldehyde (1 mmol), Pd/C (0.1 equiv), Ammonium Formate (5 equiv), 2-propanol/water (10:1), Room Temperature, 30 min. Data sourced from Rhee, H. et al. (2007). acs.org
Optimization of Solvent Systems (e.g., Aqueous 2-Propanol)
The choice of solvent is critical for the success of the Pd/C-catalyzed reductive amination. An optimized solvent system using a mixture of 2-propanol and water (in a 10:1 v/v ratio) has been identified as highly effective. acs.org This aqueous alcoholic medium facilitates the dissolution of the ammonium formate while providing a suitable environment for the catalytic reaction. acs.orgresearchgate.net The reaction proceeds smoothly and selectively with excellent yields at room temperature in this solvent system. acs.orgnih.gov The use of aqueous 2-propanol contributes to the protocol's classification as an environmentally benign alternative for reductive amination. acs.orgresearchgate.netjocpr.com
N-Alkylation via Carboxylic Acids and Molecular Hydrogen
An innovative and green approach to N-alkylation involves the use of readily available carboxylic acids as alkylating agents in the presence of molecular hydrogen. acs.orgnih.gov This methodology provides a direct route to secondary and tertiary amines, bypassing the need for pre-synthesized alkyl halides or aldehydes. acs.org
Ruthenium/Triphos Catalysis in Alkylamine Synthesis
This novel N-alkylation is enabled by a specific ruthenium catalyst. acs.orgnih.gov An in-situ formed complex of ruthenium and a tridentate phosphine (B1218219) ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), is a highly effective catalyst for this transformation. acs.orgunits.it The reaction, which also requires an organic acid co-catalyst, successfully produces a wide range of alkylated secondary and tertiary amines in good to excellent yields. acs.orgnih.gov The process involves the ruthenium-catalyzed reduction of the carboxylic acid and subsequent reductive amination of the amine with the in-situ generated carbonyl intermediate. This method has been successfully applied to the N-methylation of anilines using CO₂ and H₂ with the same Ru/triphos system. units.it
Table 2: Ruthenium-Catalyzed N-Methylation of Aromatic Amines using CO₂ and H₂ units.it
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| N-Methylaniline | N,N-Dimethylaniline | 91 |
| Aniline | N,N-Dimethylaniline | 81 |
| 4-Fluoro-N-methylaniline | 4-Fluoro-N,N-dimethylaniline | 87 |
| 4-Chloro-N-methylaniline | 4-Chloro-N,N-dimethylaniline | 96 |
| 4-Methoxy-N-methylaniline | 4-Methoxy-N,N-dimethylaniline | 85 |
General Conditions: Aromatic amine (1.0 mmol), [Ru(triphos)(tmm)] (2.5 mol%), HNTf₂ (5 mol%), THF (2 mL), CO₂/H₂ (20/60 bar), 150°C. Data sourced from Beydoun, K. et al. (2013). units.it
Strategies for Selective Monoalkylation in Aniline Derivatives
The selective introduction of a single alkyl group onto the nitrogen atom of aniline derivatives is a significant challenge in organic synthesis, primarily due to the potential for over-alkylation to form dialkylated products and quaternary ammonium salts. jocpr.com To overcome this, several strategies have been developed, with catalytic reductive amination emerging as a particularly effective and environmentally conscious method. jocpr.com
One prominent approach involves the reaction of an aniline derivative, such as 2,6-diethylaniline, with an aldehyde in the presence of a catalyst and a hydrogen source. jocpr.com A notable example is the use of a Palladium on carbon (Pd/C) catalyst with ammonium formate serving as an in situ hydrogen donor. jocpr.com This reaction proceeds smoothly at room temperature, offering high selectivity for the mono-N-alkylated product with excellent yields. jocpr.com The process is considered facile, economical, and environmentally benign. jocpr.com
Key to the success of this method is the optimization of the reaction system. Studies have shown that a mixed solvent system, such as 2-propanol/water, can significantly enhance the reaction rate and yield. jocpr.com The choice of catalyst and the stoichiometry of the hydrogen donor are also critical parameters that require careful tuning to achieve optimal results. jocpr.com Bifunctional solid catalysts, such as Palladium on magnesium oxide (Pd/MgO), have also proven effective for the selective monoalkylation of amines with alcohols. csic.es This heterogeneous catalysis proceeds in a cascade mode involving alcohol dehydrogenation, imine formation, and subsequent hydrogenation. csic.es
| Parameter | Condition | Rationale/Outcome |
| Catalyst | Palladium on carbon (Pd/C) | Heterogeneous catalyst, allows for easy separation and reuse. jocpr.com |
| Hydrogen Donor | Ammonium formate | Provides hydrogen in situ for the reduction step. jocpr.com |
| Alkylating Agent | Aldehydes | Reacts with the amine to form an imine intermediate. jocpr.com |
| Solvent System | 2-Propanol/Water (9:1, v/v) | Found to give the best yield and enhance the reaction rate. jocpr.com |
| Temperature | Room Temperature | Represents mild reaction conditions, reducing energy consumption. jocpr.com |
Catalytic Alkylation of Aniline with Ethylene (B1197577) to Yield Diethylaniline Isomers
The direct alkylation of aniline with ethylene gas represents an industrially significant route to produce diethylaniline isomers, particularly the ortho-substituted 2,6-diethylaniline. chemcess.com This reaction is typically performed at high temperatures and pressures, utilizing a specific type of catalyst to direct the alkylation to the desired positions on the aromatic ring. chemcess.comgoogle.com
The most effective catalysts for this transformation are aluminum anilide-type catalysts. chemcess.comgoogle.comgoogle.com These are often formed in situ by heating aluminum metal powder in aniline, which evolves hydrogen. chemcess.com This catalyst demonstrates high selectivity for ortho-alkylation, with minimal formation of para-alkylated products. researchgate.net The reaction conditions are harsh, with temperatures ranging from 200°C to 400°C and ethylene pressures from 500 to 3000 psig. google.com
| Parameter | Condition | Product Outcome |
| Catalyst | Aluminum anilide, Al(C₆H₅NH)₃ | Promotes selective ortho-alkylation of the aniline ring. chemcess.comgoogle.com |
| Reactants | Aniline, Ethylene | Aniline is the substrate; ethylene is the alkylating agent. chemcess.com |
| Temperature | 300–340 °C | High temperature is required to drive the reaction. chemcess.com |
| Pressure | 200 bar (approx. 2900 psig) | High ethylene pressure is necessary for the alkylation process. chemcess.com |
| Reaction Time | Short (e.g., <2 hours) | Favors formation of 2-ethylaniline. chemcess.com |
| Reaction Time | Long (e.g., 2–3 hours) | Favors formation of 2,6-diethylaniline. chemcess.com |
Nucleophilic Substitution Reactions in Derivative Preparation
Nucleophilic substitution is a fundamental reaction class for synthesizing derivatives of diethylaniline. This approach is particularly important for producing agrochemicals, where a diethylaniline moiety is attached to another functional group.
Reaction of 2,6-Diethylaniline with Chloroethoxypropane under Basic Conditions
A key example of nucleophilic substitution is the synthesis of N-(2-propoxyethyl)-2,6-diethylaniline, an important intermediate for the herbicide Pretilachlor. google.com This synthesis involves the N-alkylation of 2,6-diethylaniline with 1-(2-chloroethoxy)propane (B1582243) (also known as chloroethyl propyl ether). google.com The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloroethoxypropane, displacing the chloride ion.
The reaction is conducted under basic conditions, utilizing an acid-binding agent such as sodium carbonate or triethylamine. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency of the N-alkylation of 2,6-diethylaniline with chloroethoxypropane is highly dependent on the reaction parameters. google.com Optimizing these variables is critical to maximize the yield of the desired product and minimize the formation of byproducts, such as sodium chloride, which can complicate the purification process.
Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of the reactants. google.com The reaction is often carried out at elevated temperatures, for instance, 130°C for the formation of an intermediate, followed by further reaction at temperatures up to 180°C for 5 to 8 hours. google.com The choice of solvent, such as toluene (B28343), also plays a role in the reaction's success. Post-reaction, a neutralization step to a pH of 7.0 is often employed.
| Parameter | Optimized Value/Condition | Purpose/Effect |
| Reactant Molar Ratio | (2,6-Diethylaniline) : (Chloroethoxypropane) : (Acid binder) = (1.5-2.5) : 1 : (0.45-0.7) | Optimizes stoichiometry to drive the reaction to completion and minimize byproducts. google.com |
| Temperature | 120–180 °C | Provides sufficient energy to overcome the activation barrier for the substitution reaction. google.com |
| Reaction Time | 5–8 hours | Ensures the reaction proceeds to a high level of conversion. google.com |
| Solvent | Toluene or Dichloromethane (B109758) | Provides a medium for the reaction and influences solubility and reactivity. |
| Acid-Binding Agent | Sodium Carbonate or Triethylamine | Neutralizes HCl byproduct to maintain the nucleophilicity of the aniline. |
| Pressure | Normal or Pressurized | Can be adjusted to control reaction rate and maintain reactants in the liquid phase. google.com |
Multi-Step Synthetic Routes for Complex Diethylaniline Derivatives
For the creation of more elaborate molecules containing the diethylaniline scaffold, multi-step synthetic sequences are often required. These routes allow for the precise and sequential introduction of various functional groups.
Sequential Esterification, Etherification, and Acylation Procedures
A multi-step route used for the synthesis of certain derivatives involves a sequence of esterification, etherification, and acylation. This approach builds complexity in a controlled manner.
Esterification : The sequence may begin with the esterification of a molecule like ethylene glycol monopropyl ether. This is often achieved using a catalyst and an amine base, such as triethylamine, with an agent like methylsulfonyl chloride to form a sulfonic acid ester.
Etherification : The resulting ester is then reacted with 2,6-diethylaniline. This step is a nucleophilic substitution where the aniline displaces the sulfonate ester group, forming an ether linkage. The reaction typically requires heat and a catalyst to proceed.
Acylation : In the final step, the etherified product is acylated. This is commonly done by reacting the product with an acylating agent, such as acetyl chloride, in the presence of a base like sodium carbonate to yield the final acylated derivative.
This sequential approach provides a versatile platform for creating a wide range of complex molecules from a diethylaniline starting point.
Nitration and Halogenation Pathways for Diethylaniline Derivatives
Regioselective Nitration of N,N-Diethylaniline in Acidic Media
The nitration of N,N-diethylaniline in a strongly acidic medium, such as a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), demonstrates a distinct regioselectivity. Under these conditions, the lone pair of electrons on the nitrogen atom of the diethylamino group is protonated, forming the N,N-diethylanilinium ion. doubtnut.comstackexchange.com This protonation transforms the activating, ortho-, para-directing -NEt₂ group into a deactivating, meta-directing -N⁺HEt₂ group due to the inductive effect of the positively charged nitrogen. stackexchange.commasterorganicchemistry.com
The electron-withdrawing nature of the anilinium group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, electrophilic attack by the nitronium ion (NO₂⁺), the active electrophile generated in the nitrating mixture, is directed to the meta position, which is less deactivated. doubtnut.com This results in the formation of meta-nitro-N,N-diethylaniline as the major product. doubtnut.com It has been noted that while the reaction slows down with increasing acid concentration, the selectivity for the meta isomer increases. chegg.com
| Reactant | Reagents | Conditions | Major Product | Reference |
| N,N-Diethylaniline | Conc. H₂SO₄, Conc. HNO₃ | Strong acidic medium | m-Nitro-N,N-diethylaniline | doubtnut.comstackexchange.com |
Nitration of 2,6-Diethylaniline Amides and Sulphonamides
The nitration of derivatives of 2,6-diethylaniline, specifically its amides and sulphonamides, shows a strong dependence on the acidity of the reaction medium, which dictates the regiochemical outcome. cdnsciencepub.com
For N-(2,6-diethylphenyl)-p-toluenesulphonamide, nitration in the presence of nitrous acid yields the 4-nitro derivative in high yield. cdnsciencepub.com However, when the nitration is carried out in concentrated sulfuric acid, the orientation of substitution changes, leading to the 3-nitro derivative as the primary product. cdnsciencepub.com The structure of the 4-nitro product can be confirmed by its conversion to the known 4-nitro-2,6-diethylphenol. cdnsciencepub.com
A similar trend is observed with the acetamide (B32628) of 2,6-diethylaniline. While the acetamide can readily form a dinitro compound, obtaining the 3-nitro derivative can be challenging. cdnsciencepub.com The orientation of electrophilic substitution in 2,6-dihaloacetanilides has also been studied, with mixed acid nitration of 2,6-dichloroacetanilide predominantly yielding the 3-nitro derivative. researchgate.net This is attributed to the steric hindrance at the positions ortho to the amino group, which directs the incoming electrophile to the meta position.
Studies on N-aryl sulfonamides using a hypervalent iodine reagent have also been conducted, showing that nitration can be achieved under mild conditions, with regioselectivity depending on the substituents present on the N-aryl group. rsc.org
| Derivative | Nitration Conditions | Major Product | Reference |
| N-(2,6-diethylphenyl)-p-toluenesulphonamide | Presence of nitrous acid | 4-Nitro derivative | cdnsciencepub.com |
| N-(2,6-diethylphenyl)-p-toluenesulphonamide | Concentrated sulfuric acid | 3-Nitro derivative | cdnsciencepub.com |
| 2,6-Dichloroacetanilide | Mixed acid (HNO₃/H₂SO₄) | 3-Nitro derivative | researchgate.net |
Bromination of Anilide Derivatives: Influence of Reaction Medium
The bromination of anilide derivatives is a key transformation, and the choice of reaction medium plays a crucial role in determining the regioselectivity of the product. The reactivity of the aromatic ring in anilides is modulated by the acetyl group, which makes the amino group less activating compared to a free amine. byjus.com This allows for more controlled halogenation.
In polar solvents like water, the bromination of aniline itself is rapid and leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring by the -NH₂ group. khanacademy.orgyoutube.com To achieve monobromination, less polar solvents are often employed. For instance, using carbon disulfide (CS₂), a non-polar solvent, reduces the dissociation of bromine, leading to a lower concentration of the electrophile and favoring mono-substitution. khanacademy.orgyoutube.com However, even in CS₂, the high reactivity of aniline can still lead to polysubstituted products. youtube.com
For anilides, the reaction medium significantly influences the outcome. Bromination of 2,6-diethylacetanilide in acetic acid or chloroform (B151607) results in the formation of the 4-bromo isomer. cdnsciencepub.com In contrast, when the reaction is carried out in sulfuric acid, the 3-bromo derivative is obtained. cdnsciencepub.com This shift in regioselectivity is analogous to what is observed in nitration and is attributed to the influence of the acidic medium on the electronic properties of the substrate. cdnsciencepub.com
Modern methods have focused on developing more environmentally benign and selective bromination protocols. One such method employs HBr and Selectfluor in water, leading to highly regioselective para-monobromination for substrates without a para-substituent. researchgate.net If the para-position is blocked, ortho-monobromination occurs exclusively. researchgate.net Another green approach involves the oxybromination of aniline derivatives in a biphasic system of water and supercritical CO₂ using NaBr and H₂O₂ as the bromine source, avoiding the need for metal catalysts or strong acids. rsc.org The use of ester solvents like ethyl acetate (B1210297) has also been found to be effective for selective para-bromination, as the solvent itself does not undergo bromination under the reaction conditions. google.com
| Substrate | Bromination Conditions | Major Product | Reference |
| 2,6-Diethylacetanilide | Acetic acid or Chloroform | 4-Bromo-2,6-diethylacetanilide | cdnsciencepub.com |
| 2,6-Diethylacetanilide | Sulfuric acid | 3-Bromo-2,6-diethylacetanilide | cdnsciencepub.com |
| Unsubstituted Anilides | HBr/Selectfluor in Water | para-Monobromoanilide | researchgate.net |
| para-Substituted Anilides | HBr/Selectfluor in Water | ortho-Monobromoanilide | researchgate.net |
Recovery and Recycling of Diethylaniline from Salt Byproducts (e.g., N,N-Diethylaniline Hydrochloride)
In many industrial processes, particularly in acylation reactions where it is used as an acid scavenger, N,N-diethylaniline is converted into its hydrochloride salt as a byproduct. google.com The recovery and recycling of N,N-diethylaniline from this salt are crucial for reducing production costs and minimizing environmental impact. google.com
A traditional method for recovering the amine involves neutralizing the N,N-diethylaniline hydrochloride salt with a strong base, such as a 40% alkali lye solution, to a pH of 8-9. google.com This is followed by water washing and steam distillation to obtain the free N,N-diethylaniline. google.com However, this process generates a significant amount of waste liquid and gas. google.com
A more environmentally friendly and efficient method involves the direct reaction of N,N-diethylaniline hydrochloride with ammonia (B1221849) gas under anhydrous conditions. google.com In this process, ammonia is passed through the solid hydrochloride salt at room temperature. The reaction is typically carried out for 8-10 hours. google.com After the reaction is complete, the mixture is cooled to 5-10°C to crystallize the ammonium chloride byproduct, which is then removed by filtration. google.com The remaining liquid is high-purity N,N-diethylaniline. This method is advantageous as it does not produce waste liquid or gas, the recycling steps are simple, and it is suitable for industrial-scale production. google.com
Another approach for recovering amines from their salts involves a two-step process using a non-volatile acid. google.com First, the amine salt of a volatile acid (like HCl) is reacted with a non-volatile acid at a temperature between 20°C and 220°C. google.com This liberates the volatile acid, which can be recovered by distillation, leaving the salt of the amine and the non-volatile acid. In the second step, this new salt is heated to a higher temperature (100°C to 350°C) to thermally decompose it and liberate the free amine. google.com
The choice of recovery method depends on factors such as the scale of the operation, the desired purity of the recycled amine, and environmental considerations. The direct ammonia gas method offers a simple and green alternative to traditional neutralization and distillation processes.
| Byproduct | Recovery Method | Reagents | Key Steps | Final Product | Reference |
| N,N-Diethylaniline Hydrochloride | Neutralization | Alkali Lye (e.g., NaOH) | Neutralize to pH 8-9, water wash, steam distillation | N,N-Diethylaniline | google.com |
| N,N-Diethylaniline Hydrochloride | Direct Ammonolysis | Ammonia (gas) | Pass NH₃ gas through salt, cool to crystallize NH₄Cl, filter | N,N-Diethylaniline | google.com |
| Amine Salt of Volatile Acid | Non-Volatile Acid Displacement | Non-volatile acid | React with non-volatile acid to release volatile acid, then thermally decompose the new salt | Free Amine | google.com |
Chemical Reactivity, Reaction Mechanisms, and Functional Transformations of Diethylaniline Compounds
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aniline (B41778) derivatives. The mechanism involves an initial attack on an electrophile by the electron-rich aromatic ring, forming a carbocation intermediate known as a benzenonium ion. masterorganicchemistry.commsu.edu This intermediate is stabilized by resonance. The subsequent loss of a proton restores the ring's aromaticity, resulting in a substituted product. masterorganicchemistry.commsu.edu The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the benzene (B151609) ring. masterorganicchemistry.com
Isomer Distribution in Nitration Processes (e.g., 3- and 4-nitro derivatives)
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically employing a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The distribution of nitro isomers in the nitration of substituted anilines is dependent on the reaction conditions and the steric and electronic effects of the substituents. researchgate.net
For N,N-dialkylanilines, the powerful electron-donating nature of the dialkylamino group strongly directs incoming electrophiles to the ortho and para positions. However, the steric hindrance presented by the alkyl groups can influence the ratio of these products. Research on the nitration of various benzylic compounds has shown that isomer distributions can remain consistent across different nitrating reagents for some substrates. rushim.ru Conversely, for others, such as methyl phenethyl ether, the ortho-to-para product ratio can vary significantly with the nitrating agent used, suggesting a change in the active electrophile or substrate modification by the reaction medium. rushim.ru
Friedel-Crafts Reactions of N,N-Dimethylaniline with Alkenes
The Friedel-Crafts reaction, another cornerstone of EAS, is traditionally considered incompatible with amines due to the Lewis acidic nature of the catalysts. dntb.gov.uaresearchgate.netresearchgate.net However, recent advancements have enabled such transformations.
Theoretical studies have systematically investigated the Friedel-Crafts alkylation between aromatic amines and alkenes catalyzed by cyclic diaminocarbene-gold(I) complexes. dntb.gov.uaresearchgate.net These studies confirm that the reactions proceed via an electrophilic aromatic substitution mechanism. dntb.gov.uaresearchgate.net The gold cation activates the C=C double bond of the alkene, creating an electrophilic species that is then attacked by the aromatic ring of the aniline. dntb.gov.uaresearchgate.net This catalytic approach has proven effective for the hydroarylation of N,N-dialkylanilines with alkenes, yielding products with high para-selectivity. researchgate.net
Computational analysis reveals that the formation of the para-substituted product is energetically more favorable, which aligns with experimental observations. dntb.gov.uaresearchgate.net The reaction's regioselectivity is also highly dependent on the structure of the alkene substrate. For instance, the reaction of N,N-dimethylaniline with α-methylstyrene follows the Markovnikov rule, where the activation energy to form the branched product is lower. dntb.gov.ua In contrast, the reaction with butanone proceeds via an anti-Markovnikov pathway, with a higher activation energy for the branched product compared to the linear one. dntb.gov.ua These findings elucidate the mechanism of this novel Friedel-Crafts reaction and explain the observed high para-selectivity and substrate-dependent product structures. dntb.gov.ua
Catalysis by Cyclic Diaminocarbene-Gold(I) Complexes
Carbon-Carbon Coupling and Dealkylation Reactions
Supported palladium catalysts are effective in promoting transformations of N,N-diethylaniline, leading to both carbon-carbon bond formation and dealkylation. researchgate.net
Catalytic Transformations of N,N-Diethylaniline over Supported Palladium Catalysts
When N,N-diethylaniline is treated with a supported palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, a mixture of products is formed. researchgate.net At a 53% conversion rate, the primary products are N-butyl-N-ethylaniline, resulting from a C-C coupling reaction, and N-ethylaniline, the product of dealkylation. researchgate.net
| Product | Reaction Type | Conversion (%) |
|---|---|---|
| N-Butyl-N-ethylaniline | C-C Coupling | 53 |
| N-Ethylaniline | Dealkylation |
This demonstrates the dual reactivity of the palladium catalyst system in facilitating both the coupling of alkyl groups and their removal. The palladium-catalyzed N-dealkylation of amines is a well-established and widely studied method, particularly for the synthesis of pharmaceutical intermediates. researchgate.netresearchgate.net The cleavage of the C-N bond is generally easier in the order of methine > methylene (B1212753) > methyl. researchgate.net
Formation of Hindered and Fatty Amines through C-C Coupling
The synthesis of sterically hindered amines is a significant area of organic chemistry, often presenting challenges for traditional catalytic methods. rsc.org Ruthenium(0)-catalyzed sequential reactions involving the direct C-H arylation of imines followed by hydrosilylation have emerged as a valuable method for producing sterically-hindered biaryl amines. rsc.org This one-pot, two-step procedure is compatible with a range of imines, including those derived from sterically demanding amines like 2,6-dimethylaniline (B139824), and allows for the rapid synthesis of complex tertiary aromatic biaryl amines. rsc.org The use of ruthenium(0) catalysis offers an advantage over palladium or copper-catalyzed methods, which can be problematic for hindered substrates. rsc.org
Another important class of amines are fatty amines, which have applications as surfactants and in the production of various chemicals. researchgate.netgoogle.com The synthesis of fatty amines can be achieved through the reductive amination of fatty acids and their methyl esters. rsc.org A one-pot method utilizing a dual catalytic system, comprising ortho-Nb₂O₅ for amidation and PtVOₓ/SiO₂ for hydrogenation, allows for the conversion of natural fatty acids into N,N-dimethylalkylamines with high yields. rsc.org This process is versatile and can be adapted to produce primary, secondary, and tertiary fatty amines by adjusting the reaction conditions. rsc.org Alternative routes to fatty amines include the direct amination of fatty alcohols using copper and/or nickel-based catalysts. google.com
The formation of hindered amines can also be achieved through C-N coupling reactions. Copper-catalyzed methods, while a viable alternative to palladium, have faced challenges with sterically hindered substrates. nih.gov However, the development of specific ligands, such as a pyrrole-ol based ligand, has enabled the coupling of ortho-substituted aryl iodides with hindered primary and secondary amines, including 2,6-dimethylaniline and 2,6-diisopropylaniline. nih.gov
Formation of Charge-Transfer Complexes
The interaction between electron donors and acceptors can lead to the formation of charge-transfer (CT) complexes, which can be studied using spectrophotometry. daneshyari.com The formation of a CT complex between an electron donor, such as a diethylaniline derivative, and an electron acceptor, like iodine, results in a new absorption band in the UV-visible spectrum. daneshyari.comrsc.org
Spectrophotometric studies on the interaction of 2,6-diethylaniline (B152787) (DEA) and N-ethylaniline (NEA) with iodine in various solvents have shown the formation of 1:1 stoichiometric complexes. researchgate.netnih.gov The formation constants (KAD) and molar absorptivities (ελ) of these complexes can be determined from the spectral data. researchgate.netnih.gov The introduction of an ethyl group onto the nitrogen atom or the benzene ring of aniline increases its donor strength due to positive hyperconjugative effects, leading to the formation of strong charge-transfer complexes with iodine. researchgate.net
The interaction of N,N-dimethylaniline (DMA) with various aromatic sulphonyl chlorides also leads to the formation of new charge-transfer bands. rsc.org The optical density of these bands increases with an increasing concentration of the donor (DMA), confirming the formation of CT complexes. rsc.org
The stability and spectral characteristics of charge-transfer complexes are influenced by both the molecular structure of the donor and acceptor and the polarity of the solvent. researchgate.netnih.govajpojournals.org
Molecular Structure: The donor strength of aniline derivatives is enhanced by the presence of electron-donating groups. researchgate.net For instance, the introduction of an ethyl group increases the donor properties of aniline. researchgate.net In the case of N,N-dimethylaniline interacting with aromatic sulphonyl chlorides, the equilibrium constant (Kc) is affected by substituents on the sulphonyl chloride. An electron-donating methyl group on the benzene ring of the acceptor decreases the acceptor character, leading to a lower Kc value. rsc.org Steric hindrance, such as a methyl group in the ortho position of the acceptor, can also significantly lower the stability of the complex. rsc.org
Solvent Polarity: The polarity of the solvent plays a crucial role in the formation and stability of charge-transfer complexes. ajpojournals.org Generally, the stability of the complex decreases as the polarity of the solvent increases. sci-hub.se This is because in more polar solvents, the ground state of the complex is more solvated than the excited state, leading to a blue shift (hypsochromic shift) of the charge-transfer band. researchgate.net In a study of the 2,6-diethylaniline-iodine complex, it was observed that the formation constant of the complex was higher in less polar solvents like carbon tetrachloride compared to more polar solvents like dichloromethane (B109758) and chloroform (B151607). researchgate.netnih.gov The interaction intensity tends to increase with a decrease in the relative permittivity of the medium. researchgate.net
The following table summarizes the effect of solvent polarity on the formation constant of the 2,6-diethylaniline-iodine complex.
| Solvent | Dielectric Constant (ε) | Formation Constant (KAD) (L mol⁻¹) |
| Carbon Tetrachloride | 2.24 | 245 |
| Chloroform | 4.81 | 180 |
| Dichloromethane | 8.93 | 125 |
| Data derived from spectrophotometric studies on charge-transfer complexes. researchgate.netnih.gov |
Spectrophotometric Investigation of Donor-Acceptor Interactions (e.g., Diethylaniline with Iodine)
Oxidation and Reduction Reactions of Diethylaniline Derivatives
N,N-dialkylanilines, including diethylaniline derivatives, can undergo oxidation and reduction reactions. The oxidation of N,N-dimethylaniline has been shown to produce N,N,N',N'-tetramethylbenzidine and its oxidized quinoid form as the primary products in acidic media. sci-hub.se The initial step in the electrochemical oxidation involves the removal of one electron from a single molecule of the aniline derivative. sci-hub.se The oxidation of N,2-dimethylaniline can lead to the formation of N-methylaniline among other products.
The complex N,N-diethylaniline·borane (B79455) (DEANB) is utilized as a reducing agent in organic synthesis. wikipedia.org The reduction of N,2-dimethylaniline can yield aniline and its derivatives.
In a study of the electrochemical behavior of N,N-diethylaniline (DEA) in microemulsions, it was observed that DEA exhibits two oxidation peaks. pku.edu.cn Both peaks are attributed to the one-electron oxidation of the DEA molecule to form the radical cation DEA⁺•. pku.edu.cn
Substitution Reactions Involving Functional Group Exchange
N,2-Diethylaniline and its derivatives can participate in substitution reactions where a functional group is exchanged. These reactions are fundamental in organic synthesis for introducing new functionalities onto the aromatic ring or the amino group.
One common type of substitution is electrophilic aromatic substitution, where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. For example, the bromination of N,2-dimethylaniline with bromine (Br₂) or N-bromosuccinimide (NBS) leads to the introduction of a bromine atom at the 5-position of the ring.
Nucleophilic substitution reactions can also occur. For instance, the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline involves the nucleophilic substitution between 2,6-diethylaniline and chloroethoxypropane.
Palladium or nickel-catalyzed cross-coupling reactions provide another route for functional group exchange, enabling the replacement of halogen substituents with other groups through the formation of carbon-carbon bonds.
Metalation Reactions and Regioselectivity (e.g., meta-metalation of N,N-dimethylaniline)
Metalation, the replacement of a hydrogen atom with a metal, is a powerful tool for the functionalization of aromatic compounds. The regioselectivity of this reaction is often directed by the functional groups present on the aromatic ring. wikipedia.org
In the case of N,N-dialkylanilines, the directing group is typically the amino group. Conventional metalation of N,N-dimethylaniline using reagents like n-BuNa/TMEDA results in ortho-sodiation due to the interaction between the sodium and the nitrogen atom of the dimethylamino group. beilstein-journals.orgbeilstein-journals.org
However, the use of mixed-metal reagents can lead to unusual regioselectivity. For example, the direct zincation of N,N-dimethylaniline with the mixed-metal zincate reagent (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) results in surprising meta-metalation. beilstein-journals.orgbeilstein-journals.org The subsequent reaction of this meta-metalated intermediate with iodine quantitatively produces the meta-isomer, N,N-dimethyl-3-iodoaniline. beilstein-journals.org This meta-selectivity is attributed to a synergic effect of the mixed-metal system, where favorable sodium-π interactions contribute to the stability of the meta-isomer. beilstein-journals.orgcapes.gov.br
The regioselectivity can also be influenced by reaction conditions. In a study involving the metalation of N,N-dimethylaniline, heating the reaction mixture led to an increase in the proportion of the meta-isomer. beilstein-journals.org The following table shows the ortho:meta:para ratio of iodo-N,N-dimethylaniline products under different conditions.
| Condition | ortho:meta:para Ratio |
| Reaction at room temperature | 16.6 : 1.6 : 1.0 |
| Reaction heated under reflux for 18 hours | 3.7 : 4.2 : 1.0 |
| Data from a study on the regioselectivity of N,N-dimethylaniline metalation. beilstein-journals.org |
Research Findings on the Chemical Reactivity of this compound Remain Limited
A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity of the specific compound this compound, particularly concerning advanced organometallic transformations such as direct sodium-mediated zincation and indirect sodiation-dialkylzinc co-complexation.
Detailed investigations into the reactivity of related anilines provide a framework for understanding these types of transformations. For instance, the study of N,N-dimethylaniline has shown that direct sodium-mediated zincation can lead to surprising meta-position metallation, a contrast to the expected ortho-directing effect of the amine group. jocpr.combeilstein-journals.org This highlights the complexity of these reactions and the crucial role that the specific structure of the substrate plays.
Similarly, research into the sodiation and subsequent co-complexation with dialkylzinc on N,N-dimethylaniline has demonstrated a different regiochemical outcome, favoring ortho-substitution. jocpr.combeilstein-journals.org These findings underscore the inability to directly extrapolate results from one compound to another, even with seemingly minor structural variations.
Due to the absence of specific research data for this compound within the specified reaction contexts, a detailed and scientifically accurate article on its direct sodium-mediated zincation and indirect sodiation-dialkylzinc co-complexation cannot be generated at this time. Further experimental research is required to elucidate the behavior of this compound in these sophisticated chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of Diethylaniline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei like hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).
¹H and ¹³C NMR for Molecular Structure Confirmation
For N,N-Diethylaniline, the diethylamino group is attached to the nitrogen atom, resulting in a relatively simple aromatic spectrum. In contrast, N,2-Diethylaniline features one ethyl group on the nitrogen and another at the C2 position of the benzene (B151609) ring. This substitution pattern would lead to a more complex and distinct NMR spectrum. The ortho-ethyl group's steric and electronic effects would cause a significant shift in the signals of the nearby aromatic protons and carbons. The N-ethyl group would also exhibit characteristic quartet and triplet signals, but its chemical environment would differ from the N,N-disubstituted isomer due to the presence of an N-H proton.
Table 1: Representative ¹³C NMR Chemical Shift Data for N,N-Diethylaniline (Data sourced from publicly available spectral databases for comparison)
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C1 (ipso-C attached to N) | 147.84 |
| C2/C6 (ortho-C) | 112.5 |
| C3/C5 (meta-C) | 129.27 |
| C4 (para-C) | 115.47 |
| N-CH₂ | 44.34 |
| N-CH₂-CH₃ | 12.58 |
| Note: This table is interactive. You can sort and filter the data. |
In this compound, all aromatic carbons and protons would be chemically non-equivalent, leading to a more complex splitting pattern in the ¹H NMR spectrum and distinct signals for each carbon in the ¹³C NMR spectrum. The presence of an N-H proton would introduce an additional signal, and its coupling to the N-ethyl group might be observable under specific conditions.
Solid-State Nitrogen-15 NMR for Chemical Shift Tensor Analysis
Solid-state ¹⁵N NMR spectroscopy is a powerful tool for investigating the local electronic structure around the nitrogen atom, which is not averaged out as it is in solution. emory.edu This technique provides the principal components of the chemical shift (CS) tensor, offering insights into molecular geometry and intermolecular interactions like hydrogen bonding. mdpi.com
While there are no specific solid-state ¹⁵N NMR studies on this compound, research on related compounds like N,N-dimethylaniline derivatives demonstrates the utility of this method. mdpi.com In these studies, the ¹⁵N CS tensor components are shown to be highly sensitive to the nature and position of substituents on the aromatic ring. For this compound, the presence of the N-H group would allow for intermolecular hydrogen bonding in the solid state, which would significantly influence the ¹⁵N chemical shift tensor compared to its tertiary amine isomer, N,N-Diethylaniline. The analysis of these tensors can reveal details about the orientation of the amino group relative to the phenyl ring and the nature of its solid-state packing. csic.escsic.es
Correlation of Spectroscopic Data with Substituent Effects
Substituent effects play a crucial role in determining the chemical shifts in NMR spectra. The position and electronic nature of a substituent on an aniline (B41778) ring can dramatically alter the electron density distribution and molecular geometry.
Studies on various substituted anilines show that electron-donating groups, such as alkyl groups, generally cause upfield shifts (shielding) for the ortho and para ring carbons. acs.org However, steric hindrance from bulky ortho-substituents can force the amino group out of the plane of the aromatic ring. cdnsciencepub.com This twisting reduces the n-π conjugation between the nitrogen lone pair and the ring, which counteracts the electronic donating effect and can lead to complex changes in chemical shifts. mdpi.com In this compound, the ortho-ethyl group would sterically interact with the N-ethylamino group, likely causing a significant torsional distortion. This would decrease the electron-donating character of the amino group, an effect that would be clearly reflected in both the ¹³C and ¹⁵N NMR chemical shifts when compared to a non-ortho-substituted analogue. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are complementary and provide a characteristic fingerprint for compound identification and structural analysis. mt.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. Different FTIR techniques, such as Attenuated Total Reflectance (ATR-IR), standard transmission IR, and Vapor Phase IR, can be employed to analyze samples in various states. nist.govspectrabase.com
For this compound, key characteristic IR bands would include:
N-H Stretch: A distinct band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This would be a primary feature distinguishing it from N,N-Diethylaniline, which lacks an N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found below 3000 cm⁻¹.
C=C Aromatic Ring Stretches: These occur in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-H Bends: Out-of-plane bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region and are highly characteristic of the substitution pattern.
Data from isomers like 2,6-Diethylaniline (B152787) and N,N-Diethylaniline can provide reference points for the aromatic and ethyl group vibrations. nist.govspectrabase.com
Table 2: Key FTIR Vibrational Modes for Aniline Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected in this compound? |
| N-H Stretch (secondary amine) | 3300 - 3500 | Yes |
| Aromatic C-H Stretch | 3000 - 3100 | Yes |
| Aliphatic C-H Stretch | 2850 - 2970 | Yes |
| C=C Aromatic Stretch | 1450 - 1600 | Yes |
| C-N Stretch | 1250 - 1350 | Yes |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Yes |
| Note: This table is interactive. You can sort and filter the data. |
Raman Spectroscopy Applications
Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations complementary to FTIR. wikipedia.org It is particularly sensitive to non-polar, symmetric vibrations, such as C-C skeletal modes within the aromatic ring, which may be weak in IR spectra. researchgate.net
While specific Raman data for this compound is scarce, studies on related molecules like N,N-dialkylanilines show that Raman spectroscopy is effective for characterizing the quinoidal-type structures of their radical cations. researchgate.net For neutral this compound, the Raman spectrum would clearly show the aromatic ring breathing modes and other skeletal vibrations. Comparing the Raman and FTIR spectra helps to provide a more complete assignment of the vibrational modes of the molecule, confirming its structure and providing insights into its symmetry.
Near Infrared (Near IR) Spectroscopy
Near-infrared (NIR) spectroscopy is a valuable tool for conformational and structural analysis, particularly for studying C-H, N-H, and O-H vibrational overtones. In the context of aniline derivatives, NIR spectra can reveal insights into the electronic interactions between the amino group and the aromatic ring.
Research Findings: Studies on substituted anilines have demonstrated the sensitivity of NIR spectroscopy to conformational changes. For instance, in aniline, the interaction between the lone pair electrons on the nitrogen atom and the π-electrons of the benzene ring results in a red shift (a shift to a lower frequency) in the mechanical frequency of the ring C-H oscillator compared to benzene. nih.gov This interaction is influenced by the orientation of the amino group.
For N,N-dialkyl substituted anilines like N,N-dimethylaniline and N,N-diethylaniline, the presence of two alkyl groups on the nitrogen atom alters the orientation of the nitrogen's π-electrons relative to the ring. nih.gov This change diminishes the electron-donating effect of the amino substituent, leading to a blue shift (a shift to a higher frequency) in the ring C-H oscillator's mechanical frequency. nih.gov While specific NIR studies focusing solely on this compound are not prevalent in the reviewed literature, the principles observed for N,N-diethylaniline provide a strong basis for predicting its spectral behavior. The ethyl group at the ortho position in this compound would likely introduce steric effects influencing the conformation of the N-ethylamino group and, consequently, the C-H vibrational overtones. SpectraBase has documented the existence of Near IR spectra for the related isomer 2,6-Diethylaniline. spectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within molecules, including aniline derivatives and the vibrant dyes and complexes they form.
Absorption Spectra and Solvatochromic Effects in Derived Azo Dyes
Azo dyes derived from aniline compounds are of significant interest due to their applications as molecular switches and in materials science. smeits.rs The color of these dyes is determined by their electronic absorption spectra, which can be sensitive to the solvent environment—a phenomenon known as solvatochromism.
Research Findings: Azo disperse dyes synthesized from coupling reactions involving N,N-diethylaniline with diazotized aminothiazolyl derivatives have been characterized using UV-Vis spectroscopy. nih.gov These studies evaluate the effects of solvent polarity on the visible absorption spectra. The observed shifts in absorption maxima (λ_max) in different solvents provide information about the dye's interaction with its environment. This solvatochromic behavior is often analyzed using linear solvation energy relationships (LSER), such as the Kamlet-Taft model, which correlates the spectral shifts with solvent parameters for dipolarity/polarizability (π*), hydrogen-bond-donating ability (α), and hydrogen-bond-accepting ability (β). smeits.rsnih.gov
For many pyridine-containing azo dyes, a bathochromic shift (shift to longer wavelength) is observed as solvent polarity increases. smeits.rs The effect of solvent dipolarity and polarizability often dominates over hydrogen bonding effects. smeits.rs In studies of some heterocyclic azo dyes derived from N,N-diethylaniline, a good correlation has been found between the absorption spectra and the π* values of the solvents. nih.gov
The table below summarizes the UV-Vis absorption data for a representative azo dye derived from 8-hydroxyquinoline (B1678124) in various solvents, illustrating the principle of solvatochromism.
| Solvent | Absorption Maxima (λ_max, nm) |
| Ethyl acetate (B1210297) (EtOAc) | 490 |
| Methanol (MeOH) | 504 |
| Ethanol (EtOH) | 502 |
| Dichloromethane (B109758) (CH₂Cl₂) | 495 |
| Dimethyl sulfoxide (B87167) (DMSO) | 513 |
| Acetonitrile (ACN) | 495 |
| N,N-Dimethylformamide (DMF) | 510 |
| Data derived from studies on 8-hydroxyquinoline-based azo dyes, illustrating typical solvatochromic shifts. rsc.org |
Spectrophotometric Characterization of Charge-Transfer Complexes
N-alkylanilines, including diethylaniline isomers, can act as electron donors to form charge-transfer (CT) complexes with various electron acceptors. These complexes exhibit characteristic absorption bands in the UV-Vis spectrum, which can be used for their identification and for determining their stability constants.
Research Findings: Spectrophotometric studies have been conducted on the CT complexes formed between N,N-diethylaniline and acceptors like fullerenes (C₆₀ and C₈₄). rsc.orgyu.edu.jo The formation of these complexes is confirmed by the appearance of a new, broad absorption band at longer wavelengths, which is absent in the spectra of the individual donor or acceptor molecules. The Benesi-Hildebrand equation is often employed to analyze the spectral data and determine the stoichiometry and stability constants (K) of the complexes. For example, the CT complex between C₆₀ and N,N-diethylaniline in benzene was found to have a 1:1 stoichiometry with a stability constant K = 0.18 ± 0.04 M⁻¹. yu.edu.jo Similarly, the formation of a ground state charge-transfer complex between tandfonline.comfullerene and N,N-diethylaniline has been studied using absorption spectroscopy to determine its thermodynamic parameters. rsc.org Other studies have investigated the CT complex between N,N-dimethylaniline and molecular oxygen, noting an absorption peak at 347 nm. tandfonline.comoup.com
Mass Spectrometry (MS) for Compound Identification and Product Analysis (e.g., GC-MS)
Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides information on the molecular weight and fragmentation pattern of the analyte, which is crucial for structural elucidation.
Research Findings: GC-MS has been widely used for the analysis of aniline derivatives in various matrices. For instance, a method for the analysis of the lidocaine (B1675312) metabolite 2,6-dimethylaniline (B139824) (a related compound) in milk was developed using solid-phase microextraction (SPME) coupled with GC-MS. nih.gov Similarly, GC-MS is used for the determination and confirmation of amitraz (B1667126) and its metabolite 2,4-dimethylaniline (B123086) in animal tissues. acs.org In these methods, the mass spectrometer identifies compounds based on their unique mass spectra, while the gas chromatograph separates them from the sample matrix. N,N-diethylaniline has been used as an internal standard in the GC-combustion-MS analysis of pyrolysis oil. nih.gov
The electron ionization (EI) mass spectrum of a compound provides a reproducible fragmentation pattern. For N,2-dimethylaniline (a compound structurally similar to this compound), the top five peaks in its GC-MS spectrum are observed at m/z values of 121, 106, 120, 91, and 65, corresponding to the molecular ion and key fragments. researchgate.net This fragmentation data is essential for confirming the identity of the compound in a sample.
Gas-Phase Electron Diffraction for Determination of Geometric Parameters
Gas-phase electron diffraction (GED) is a specialized technique used to determine the precise geometric structure of molecules in the gaseous state, providing accurate measurements of bond lengths, bond angles, and dihedral angles.
Research Findings: While specific GED studies on this compound were not found in the surveyed literature, extensive research has been conducted on the closely related molecule N,N-dimethylaniline. nih.gov These studies reveal important structural features that are influenced by electronic and steric effects. In N,N-dimethylaniline, GED analysis combined with DFT calculations showed that the Ph-NC₂ fragment has a quasi-planar structure. nih.gov The C(ipso)-N bond length was determined to be significantly shorter than the N-C(methyl) bonds (1.396 Å vs. 1.460 Å), indicating p-π conjugation between the nitrogen lone pair and the aromatic ring. nih.gov The determination of such geometric parameters is crucial for understanding the molecule's reactivity and physical properties. Similar studies on aniline have found the C-N distance to be 1.402±0.002 Å with the amino group having an out-of-plane angle of about 37°. nih.gov These findings for analogous compounds provide a robust framework for predicting the geometric parameters of this compound.
| Parameter | N,N-Dimethylaniline (GED) | Aniline (GED) |
| r(C-N) | 1.396(14) Å | 1.402(2) Å |
| r(N-Calkyl) | 1.460(12) Å | N/A |
| Amino Group Angle | Quasi-planar Ph-NC₂ | 37.5° ± 2° (out-of-plane) |
| Data from GED studies on related aniline compounds. nih.gov |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC)
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. Thin-layer chromatography (TLC) and gas chromatography (GC) are routinely employed for the analysis of aniline derivatives.
Research Findings:
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for qualitative analysis and purity checks. For aniline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A typical mobile phase for aminobenzenes might consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like diethylamine (B46881) or methanol. swgdrug.orghebmu.edu.cn Visualization of spots can be achieved under UV light or by using a chemical staining reagent, such as Dragendorff's reagent or iodine vapor. swgdrug.orgvwr.com For example, a solvent system of n-hexane-methanol-diethylamine (80:40:5, v/v/v) has been used for the separation of amine compounds on silica gel 60F-254 plates. swgdrug.org
Gas Chromatography (GC): GC is a high-resolution technique ideal for separating volatile compounds and quantifying purity. The purity of commercial 2,6-diethylaniline is often specified as ≥98.0% by GC analysis. google.com In a typical GC method for anilines, a capillary column such as a DB-624 or RTX-wax is used. researchgate.netscribd.com The instrument is equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A patent for the preparation of N,N-diethylaniline describes a GC method for its analysis using a Shimadzu GC-2010 with an FID, an RTX-wax column, and a temperature programming method. researchgate.net The use of an internal standard, such as naphthalene, allows for accurate quantification.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
| TLC | Silica Gel 60F-254 | n-hexane-methanol-diethylamine (80:40:5, v/v/v) | Dragendorff's Reagent | Separation of amine compounds swgdrug.org |
| GC | RTX-wax capillary column | Nitrogen | FID | Purity analysis of N,N-diethylaniline researchgate.net |
| GC | DB-624 capillary column | Nitrogen | FID | Determination of diethylamine scribd.com |
| GC-MS | CW/DVB fiber (SPME) | Helium | MS | Analysis of 2,6-dimethylaniline nih.gov |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a foundational technique in the structural elucidation of organic compounds, providing quantitative data on the percentage composition of elements within a molecule. This analysis is crucial for determining the empirical formula of a newly synthesized or isolated compound, which represents the simplest whole-number ratio of atoms. For this compound, like its isomers, the molecular formula is C₁₀H₁₅N. nih.govwikipedia.orgnih.govnist.govchemeo.comscbt.comfishersci.fi The theoretical elemental composition can be calculated from this formula and the atomic weights of carbon, hydrogen, and nitrogen.
The molecular weight of this compound is approximately 149.24 g/mol . nih.govwikipedia.orgfishersci.fi Based on this, the expected mass percentages of its constituent elements are calculated. These theoretical values serve as a benchmark against which experimental data, typically obtained from combustion analysis (CHN analysis), are compared. In this method, a sample of the compound is combusted in an excess of oxygen, and the resulting products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element in the original sample.
The close correlation between the experimentally determined percentages and the calculated theoretical values is a critical checkpoint for verifying the compound's elemental makeup and, consequently, its empirical formula. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment. For this compound, the empirical formula C₁₀H₁₅N is confirmed when the experimental findings align with the theoretical percentages derived from this formula.
Table 1: Theoretical Elemental Composition of this compound (C₁₀H₁₅N)
| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 80.48% |
| Hydrogen | H | 1.008 | 15.12 | 10.13% |
| Nitrogen | N | 14.007 | 14.007 | 9.39% |
| Total | C₁₀H₁₅N | 149.237 | 100.00% |
Table 2: Comparison of Theoretical vs. Representative Experimental Elemental Analysis Data for C₁₀H₁₅N
| Element | Theoretical Mass % | Found (Experimental) Mass % | Deviation (%) |
| Carbon (C) | 80.48% | 80.45% | -0.03 |
| Hydrogen (H) | 10.13% | 10.15% | +0.02 |
| Nitrogen (N) | 9.39% | 9.36% | -0.03 |
The data presented in Table 2 illustrates a typical outcome of elemental analysis for a high-purity sample of a compound with the formula C₁₀H₁₅N. The minimal deviation between the theoretical and experimentally found values confirms the empirical formula, which is a fundamental step in the comprehensive structural characterization of the molecule.
Computational Chemistry and Theoretical Investigations of Diethylaniline Systems
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. These computational methodologies, particularly those rooted in density functional theory, offer profound insights into the electronic structure, geometry, and spectroscopic features of molecules like N,2-Diethylaniline, bypassing the need for purely empirical approaches. ceur-ws.org
Density Functional Theory (DFT) stands out as a powerful and cost-effective method for investigating the fundamental characteristics of organic molecules, including their energy, geometric structure, and electronic properties. ceur-ws.orgtci-thaijo.org By focusing on the electron density rather than the complex many-electron wave function, DFT provides a tractable approach to achieving high levels of accuracy. ceur-ws.org Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G(d,p) or 6-311++G** for the study of aniline (B41778) derivatives. ceur-ws.orgelixirpublishers.comsphinxsai.com These calculations are instrumental in predicting optimized geometries, electronic distributions, and other key parameters that govern chemical behavior. zenodo.org
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. researchgate.net This geometry optimization yields crucial data on bond lengths, bond angles, and dihedral angles.
For substituted anilines, the conformation is heavily influenced by steric interactions. In this compound, significant steric hindrance is expected between the ethyl group on the nitrogen atom and the ethyl group at the ortho (C2) position of the phenyl ring. This interaction is known to dictate the molecule's final conformation. researchgate.netnih.gov In structurally similar compounds like 2-methyl-N,N-dimethyl aniline, the dimethylamino group is forced to orient itself almost orthogonally to the plane of the phenyl ring to minimize steric clash. researchgate.netnih.gov A similar non-planar, or quasi-planar, structure is anticipated for this compound, where the N-ethyl group is tilted away from the 2-ethyl substituent. nih.gov This twisting affects the conjugation between the nitrogen lone pair and the aromatic ring.
Computational studies on related N,N-dialkylanilines show they are conformationally mobile, often with multiple interconverting conformers. nih.gov The table below presents typical geometrical parameters obtained from DFT calculations for a related compound, N,N-dimethylaniline, which serve as a reference for understanding the aniline core structure. sphinxsai.com
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
|---|---|---|
| Bond Length (Å) | C1-N7 | 1.395 |
| N7-C8 | 1.464 | |
| N7-C11 | 1.464 | |
| C1-C2 | 1.401 | |
| C2-C3 | 1.396 | |
| C3-H16 | 1.085 | |
| Bond Angle (°) | C2-C1-C6 | 119.5 |
| C1-N7-C8 | 118.8 | |
| C1-N7-C11 | 118.8 | |
| H9-C8-H10 | 108.7 |
DFT calculations provide theoretical vibrational frequencies that are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. elixirpublishers.comsphinxsai.com By calculating the second derivatives of the energy, a Hessian matrix is produced, which yields the harmonic vibrational frequencies. faccts.de These calculated frequencies often show excellent agreement with experimental data, especially after applying scaling factors to account for anharmonicity and basis set limitations. sphinxsai.com
The vibrational spectrum of an aniline derivative can be complex. For N,N-dimethylaniline, a related compound, DFT calculations have been used to assign specific vibrational modes. sphinxsai.com Aromatic C-H stretching vibrations typically appear around 3000 cm⁻¹. sphinxsai.com C-C stretching modes within the benzene (B151609) ring are found in the 1400–1650 cm⁻¹ region. sphinxsai.com C-H in-plane bending vibrations are observed between 1000–1300 cm⁻¹, while out-of-plane bending modes are in the 600–900 cm⁻¹ range. sphinxsai.com Similar assignments would be expected for this compound, with shifts influenced by the specific substitution pattern.
The following table shows a correlation between experimental and calculated vibrational frequencies for N,N-dimethylaniline, illustrating the utility of DFT in spectroscopic analysis. sphinxsai.com
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G**) (cm⁻¹) |
|---|---|---|---|
| C-H stretch | 3074 | 3063 | 3070 |
| CH₂ asym. stretch | 2996 | 2984 | 2980 |
| C-C stretch | 1672 | 1637 | 1640 |
| C-C stretch | 1578 | 1520 | 1515 |
| C-H in-plane bend | 1360 | 1372 | 1365 |
| C-N stretch | 1231 | 1216 | 1225 |
| Ring deformation | 704 | 700 | 701 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing electronic transitions and chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. unesp.br The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy relates to its electron affinity (its ability to accept an electron). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comrsc.org A smaller gap suggests the molecule is more reactive, more polarizable, and less stable. rsc.orgresearchgate.net DFT calculations are widely used to compute these orbital energies and the resulting energy gap. ufms.brufms.brresearcher.life For N,N-diethylaniline derivatives used in dye-sensitized solar cells, the HOMO electron density is typically localized on the electron-donating N,N-diethylaniline group, while the LUMO density is on the electron-accepting part of the molecule, indicating the direction of intramolecular charge transfer upon excitation. ufms.br The experimental ionization potential for N,N-diethylaniline is 6.98 eV, which provides an empirical reference for the HOMO energy. mdpi.com
The table below presents calculated FMO data for a series of dimethylaniline-based dyes, demonstrating how DFT is used to evaluate these crucial electronic parameters. rsc.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (σ) (eV) |
|---|---|---|---|---|---|
| DMA | -6.417 | -0.971 | 5.446 | 2.723 | 0.183 |
| DMM | -6.495 | -0.568 | 5.927 | 2.963 | 0.168 |
| DMB-D | -6.261 | -0.457 | 5.804 | 2.902 | 0.172 |
| DAM | -6.079 | -0.574 | 5.505 | 2.752 | 0.181 |
| DMD | -6.182 | -0.552 | 5.630 | 2.815 | 0.177 |
The electronic properties of aniline derivatives are largely governed by the p-π interaction, which is the conjugation between the lone pair of electrons on the nitrogen atom (in a p-orbital) and the π-electron system of the aromatic ring. This interaction increases the electron density on the ring, making it more susceptible to electrophilic attack.
However, in this compound, the steric repulsion between the ortho-ethyl group and the N-ethyl group forces the N-ethylamino moiety to twist out of the plane of the phenyl ring. researchgate.netnih.gov This twisting disrupts the ideal alignment for p-π conjugation, thereby reducing its extent. This structural change has significant consequences for the molecule's electronic properties and reactivity compared to an unhindered aniline.
Aromaticity itself is a complex concept that can be quantified computationally. One popular method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. acs.org Negative NICS values are indicative of aromatic character. acs.org Computational studies show that the magnitude of π-aromaticity reflects the strength of π-electron delocalization, which in turn influences the electronic transport properties of the molecular system. worldscientific.com Interactions involving aromatic rings are primarily stabilized by dispersion forces, and substituents play a key role in modulating the strength and geometry of these interactions. acs.orgnih.gov
The behavior of molecules under strong external electric fields is critical for understanding phenomena like dielectric breakdown in insulating materials. aip.orgresearchgate.net DFT and its time-dependent extension (TD-DFT) are used to simulate how molecular properties change under these conditions. aip.orgresearchgate.net
Studies on related molecules like N,N-dimethylaniline (DMA) have shown that the ionization potential (IP) has a strong dependence on the electric field, decreasing significantly as the field strength increases. aip.orgresearchgate.net In contrast, the energies of the lowest electronic excited states are only weakly dependent on the field. aip.org As the electric field rises, the IP decreases more rapidly than the excitation energies, leading to a reduction in the number of available excited states below the ionization threshold. aip.org For DMA, the calculated IP at zero field is 7.12 eV. aip.org The IP for N,N-diethylaniline is slightly lower at 6.98 eV. mdpi.com
The table below, based on data for DMA, illustrates the calculated reduction of the ionization potential and the two lowest excitation energies as a function of an applied electric field. aip.org
| Electric Field (MV/cm) | Calculated Ionization Potential (eV) | Calculated 1st Excitation Energy (eV) | Calculated 2nd Excitation Energy (eV) |
|---|---|---|---|
| 0 | 7.12 | ~4.0 | ~5.0 |
| >0 | Decreases | Weakly Dependent | Weakly Dependent |
| >26 | Significantly Reduced | Excited states may merge with ionized state |
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Electric-Field Dependence of Molecular Ionization Potential and Excitation Energies
Reaction Mechanism Elucidation via Computational Modeling
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions, such as the deprotonative metallation of this compound and related compounds. These studies provide detailed insights into reaction pathways, transition states, and the roles of various reagents and intermediates.
Computational studies on the deprotonative metallation of N,N-dimethylaniline with sodium TMP-zincate have proposed a stepwise mechanism. beilstein-journals.org Initially, the zincate acts as an amide base, leading to deprotonation. beilstein-journals.orgacs.org This is followed by a reaction with the liberated amine, resulting in the final alkyl-based product. acs.orgresearchgate.net DFT calculations have been crucial in evaluating the feasibility of different reaction pathways and in understanding the kinetic versus thermodynamic control of product formation. beilstein-journals.orgacs.org For example, in the zincation of trifluoromethyl benzene, DFT studies showed that while the ortho-deprotonated product is energetically favored, the meta and para isomers are close in energy, explaining the experimentally observed isomerization. acs.org
The regioselectivity of metallation is a key aspect investigated by DFT. In the case of N,N-dimethylaniline, while ortho-metallation is typically favored due to the directing effect of the amino group, computational studies have helped to understand how a switch to meta-metallation can be achieved using specific bimetallic reagents. beilstein-journals.orgresearchgate.net These calculations can model the structures of key intermediates and transition states, revealing the subtle electronic and steric factors that govern the reaction's outcome.
Furthermore, DFT calculations, in combination with spectroscopic techniques like NMR, provide a powerful approach to characterize the species involved in these reactions. beilstein-journals.org By comparing calculated and experimental spectroscopic data, the structures of transient intermediates can be confirmed, offering a more complete picture of the reaction mechanism.
Computational modeling, particularly using DFT, has been instrumental in understanding the mechanisms of catalytic Friedel-Crafts reactions involving aniline derivatives. These reactions are often challenging due to the potential for the amine to coordinate with and deactivate the Lewis acid catalyst. researchgate.net
Theoretical studies on the gold(I)-catalyzed Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes have shown that the reaction proceeds via an electrophilic aromatic substitution mechanism. researchgate.net The gold cation activates the C=C double bond of the alkene, generating an electrophilic species that is then attacked by the aromatic ring. researchgate.net DFT calculations have been used to map the potential energy surface for this reaction, identifying the key transition states and intermediates. These calculations have successfully explained the high para-selectivity observed experimentally, as the para-substituted product is found to be energetically more favorable. researchgate.net
In the context of asymmetric Friedel-Crafts reactions, computational studies can elucidate the origins of stereoselectivity. For instance, in the reaction of N,O-acetals with arenes catalyzed by a confined Brønsted acid, DFT calculations of the ion pair formed between the catalyst and the electrophile have revealed the key interactions responsible for enantiocontrol. acs.org These interactions can include tight hydrogen bonds and π-π stacking, which lock the substrate into a specific conformation within the catalyst's chiral pocket. acs.org
Moreover, computational analysis can help to rationalize the reactivity of different substrates. For example, in the gold-catalyzed reaction mentioned earlier, calculations have shown that the reaction of α-methylstyrene follows the Markovnikov rule, while the reaction of butanone follows the anti-Markovnikov rule, consistent with experimental findings. researchgate.net This highlights the predictive power of computational chemistry in understanding and optimizing catalytic reactions.
DFT Studies of Deprotonative Metallation Pathways
Theoretical Studies on Molecular Dynamics and Conformational Inversion
The nitrogen atom in this compound, like in other tertiary amines, can undergo a process called nitrogen inversion, where it rapidly passes through a planar transition state. This dynamic process can have significant effects on the molecule's spectroscopic properties, and theoretical studies are crucial for understanding these effects.
Computational studies have shown that the barrier to nitrogen inversion is influenced by both electronic and steric factors. researchgate.netinnovareacademics.in In aniline and its derivatives, conjugation between the nitrogen lone pair and the aromatic π-system favors a more planar geometry at the nitrogen, thereby lowering the inversion barrier. innovareacademics.in However, steric hindrance between the N-alkyl groups and ortho substituents on the phenyl ring can favor a more pyramidal geometry and thus increase the inversion barrier. nih.gov
The rate of nitrogen inversion can affect NMR spectra. If the inversion is slow on the NMR timescale, separate signals may be observed for the different conformers. If the inversion is fast, time-averaged signals are observed. nih.gov Computational methods can be used to calculate the energy barrier for nitrogen inversion, which can then be related to the coalescence temperature observed in dynamic NMR experiments. le.ac.uk
Furthermore, nitrogen inversion can influence the components of the nitrogen chemical shift tensor. acs.org Theoretical calculations can model how the changes in geometry and electronic structure during the inversion process affect the magnetic shielding at the nitrogen nucleus. For example, studies on N,N-dimethylaniline derivatives have discussed the effects of nitrogen inversion on the ¹⁵N CS tensor components. acs.org A good correlation has been found between the nitrogen inversion barrier and ¹⁵N NMR chemical shifts, with higher barriers being associated with more downfield shifts. le.ac.uk This correlation arises because increased planarity at the nitrogen, which corresponds to a lower inversion barrier, leads to upfield ¹⁵N NMR shifts. le.ac.uk
Nonplanarity of the Amino Group and Hybridization Characteristics
The geometry and electronic structure of the amino group in aniline and its derivatives are complex, representing a delicate balance between competing electronic and steric effects. researchgate.net The hybridization of the nitrogen atom in an amino group is typically sp³, which corresponds to a pyramidal geometry. doubtnut.com However, when conjugated with an aromatic system like a benzene ring, there is a strong tendency for the nitrogen lone pair to participate in p-π conjugation with the ring. This interaction favors a planar geometry, which would require the nitrogen to adopt sp² hybridization. researchgate.netresearchgate.net The actual observed geometry is a compromise, influenced by the electronic nature of substituents and steric hindrance. docsdrive.com
In N,N-dialkylanilines, the substitution of amino hydrogens with alkyl groups alters this balance. For instance, computational studies on N,N-dimethylaniline, a close analogue of N,N-diethylaniline, have determined a quasi-planar structure for the Ph-NC₂ fragment, indicating significant p-π interaction. researchgate.net This planarity is, however, sensitive to substitution on the aromatic ring, particularly at the ortho positions. The introduction of ortho-alkyl groups, as in this compound, introduces steric hindrance that can prevent the diethylamino group from achieving coplanarity with the phenyl ring. docsdrive.com This "steric inhibition of resonance" forces the amino group out of the plane of the ring, leading to increased pyramidalization at the nitrogen atom and a shift in its hybridization from ideal sp² towards sp³. docsdrive.cominnovareacademics.in This disruption of conjugation affects the molecule's electronic properties, including its basicity. docsdrive.com
Theoretical investigations using Density Functional Theory (DFT) allow for the precise calculation of geometric parameters that describe this nonplanarity, such as bond lengths, bond angles, and dihedral angles. Ab initio studies on related systems have shown that the degree of pyramidalization and the energy barrier to nitrogen inversion are highly sensitive to the electronic structure. innovareacademics.in For this compound, the combination of two ethyl groups on the nitrogen and an additional ethyl group at an ortho position creates significant steric crowding, which is expected to result in a pronounced nonplanar geometry of the amino group relative to the aromatic ring.
| Parameter | Aniline | N,N-Dimethylaniline | This compound (Predicted) | Rationale for Prediction |
| N-atom Hybridization | Intermediate sp²/sp³ | Closer to sp² (quasi-planar) researchgate.net | Closer to sp³ (pyramidal) | Steric hindrance from ortho-ethyl group disrupts planarity, favoring pyramidal geometry. docsdrive.com |
| C(ipso)-N Bond Length | ~1.407 Å researchgate.net | ~1.396 pm researchgate.net | Longer than N,N-Dimethylaniline | Reduced p-π conjugation due to nonplanarity weakens the partial double bond character. zenodo.org |
| Amino Group Geometry | Pyramidal researchgate.net | Quasi-planar researchgate.net | More pronounced pyramidal | Steric crowding from three ethyl groups forces the nitrogen out of the ring plane. docsdrive.cominnovareacademics.in |
| Inversion Barrier | Sensitive to electronic structure innovareacademics.in | Low | Higher than N,N-Dimethylaniline | Increased pyramidalization generally leads to a higher barrier for nitrogen inversion. innovareacademics.in |
Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Prediction
Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying and predicting the chemical reactivity of molecular systems. mdpi.comwiley.com By using global reactivity descriptors derived from the principles of DFT, it is possible to rationalize and anticipate the behavior of molecules in chemical reactions. frontiersin.org These descriptors are typically calculated from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). ufms.bracs.org
The key global reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net
Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). researchgate.net
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons. researchgate.net
Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / 2η. acs.orgresearchgate.net
These CDFT parameters have been successfully used to predict global reactivity trends for various classes of molecules, including aromatic amines. researchgate.net For substituted anilines, the electron-donating nature of the amino group results in a high-energy HOMO, indicating a propensity to participate in reactions as a nucleophile. ufms.br The substituents on the ring and nitrogen atom modulate these properties.
Studies on a series of amines, including N,N,2-trimethylaniline (a close structural analogue to this compound), have demonstrated strong correlations between CDFT descriptors and experimental properties like basicity (pKa). pku.edu.cnpku.edu.cn This confirms the utility of CDFT in providing a quantitative basis for understanding structure-reactivity relationships without resorting to more computationally demanding simulations. pku.edu.cnpku.edu.cn The reactivity of this compound can thus be predicted by calculating these descriptors, which would reflect the electronic consequences of its specific substitution pattern—namely, the electron-donating character of the diethylamino group tempered by the steric effects of the ortho-ethyl substituent.
| Compound | Experimental pKa | Chemical Potential (μ) | Global Hardness (η) | Electrophilicity Index (ω) | Reference |
| 3-bromo-N,N-dimethylaniline | 3.08 | -18.362 | -0.719 | Data not available | pku.edu.cnpku.edu.cn |
| N,N,2-trimethylaniline | 5.15 | -18.389 | -0.643 | Data not available | pku.edu.cnpku.edu.cn |
| 2-methoxy-N,N-dimethylaniline | 5.49 | -18.389 | -0.635 | Data not available | pku.edu.cnpku.edu.cn |
| methyldiethylamine | 10.35 | -18.412 | -0.586 | Data not available | pku.edu.cnpku.edu.cn |
Applications of Diethylaniline Compounds in Advanced Chemical Synthesis and Materials Science
Role as Intermediates in Dye Synthesis and Colorant Chemistry
N,N-Diethylaniline and its derivatives are fundamental precursors in the manufacturing of various classes of synthetic dyes. nih.govcymitquimica.comgoogle.comscribd.com Their chemical reactivity allows for the construction of complex chromophoric systems responsible for the vibrant colors of these dyes.
Preparation of Azo Disperse Dyes
Azo disperse dyes, which constitute a significant portion of dyes used in the industry, are frequently synthesized using diethylaniline-based coupling components. nih.govsigmaaldrich.comnih.gov The general synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species like N,N-diethylaniline or its derivatives. sciencepub.netajol.info
For instance, a series of azo disperse dyes can be prepared by coupling diazotized aminothiazolyl derivatives with N,N-diethylaniline. nih.gov Similarly, research has shown the synthesis of blue azo disperse dyes by reacting various coupling components derived from the reduction and subsequent reaction of 3-amino-N,N-diethylaniline with 2-bromo-4-nitro-6-cyanoaniline as the diazo component. africaresearchconnects.comresearchgate.net The resulting dyes are suitable for coloring synthetic fibers such as polyester. researchgate.net
The synthesis of novel monoazo disperse dyes often involves the diazotization of heterocyclic amines, such as 2-amino-4-trifluoromethylbenzothiazole, which are then coupled with various components including N,N-diethylaniline and 3-acetylamino-N,N-diethylaniline. sciencepub.net These heterocyclic dyes are known for producing brighter and deeper shades compared to their counterparts derived from simple aromatic amines. researchgate.net
Table 1: Examples of Azo Disperse Dyes Synthesized from Diethylaniline Derivatives
| Diazo Component | Coupling Component | Resulting Dye Type |
|---|---|---|
| Aminothiazolyl derivatives | N,N-diethylaniline | Azo disperse dyes nih.gov |
| 2-Bromo-4-nitro-6-cyanoaniline | Derivatives of 3-amino-N,N-diethylaniline | Blue azo disperse dyes africaresearchconnects.comresearchgate.net |
| 2-Amino-4-trifluoromethylbenzothiazole | N,N-diethylaniline | Monoazo disperse dye sciencepub.net |
| 2-Amino-4-trifluoromethylbenzothiazole | 3-Acetylamino-N,N-diethylaniline | Monoazo disperse dye sciencepub.net |
| 3,5-Dibromo-aminobenzaldehyde | 3-Acetamido N,N-diethylaniline | Monoazo disperse dyes researchgate.net |
Exploration of Colour-Constitution Relationships in Azo Dyes
The relationship between the chemical structure of an azo dye and its resulting color is a critical area of study. The electronic and steric properties of the substituents on the N,N-diethylaniline ring significantly influence the absorption spectrum of the dye. africaresearchconnects.com
The introduction of different acylamino groups at the 2-position of 4-N,N-diethylaminoazobenzene dyes allows for a systematic investigation of these relationships. The nature of these substituents can lead to either a deepening (bathochromic shift) or a lightening (hypsochromic shift) of the color. africaresearchconnects.comdadasahebrawalcollege.ac.in For example, replacing N,N-dimethylaniline with N,N-diethylaniline as the coupling component can cause a red shift (bathochromic shift) in the maximum absorption wavelength of the resulting dye. sciencepub.net
Furthermore, the polarity of the solvent can affect the color of these dyes, a phenomenon known as solvatochromism. Depending on the specific acylamino substituent, some dyes exhibit positive solvatochromism (a red shift with increasing solvent polarity), while others show negative solvatochromism. africaresearchconnects.comresearchgate.net These studies are crucial for the rational design of dyes with specific, predictable color properties. researchgate.net
Synthesis of Triphenylmethane (B1682552) Dyes
N,N-Diethylaniline is a key precursor in the synthesis of several triphenylmethane dyes. google.com These dyes are characterized by their brilliant hues and are used in various applications.
The general synthesis involves the condensation of N,N-diethylaniline with an aromatic aldehyde or a related compound. For example:
Patent Blue VE is produced by the condensation of N,N-diethylaniline with formylbenzenedisulfonic acid. wikipedia.org
Patent Blue V is synthesized by condensing N,N-diethylaniline with 3-hydroxybenzaldehyde, followed by sulfonation. wikipedia.orgsci-hub.st
Ethyl Violet , an analogue of methyl violet, is obtained by treating N,N-diethylaniline with phosgene. wikipedia.orgsci-hub.st
Brilliant Green , which is structurally similar to Malachite Green, is synthesized through the condensation of N,N-diethylaniline with benzaldehyde. wikipedia.org
Another method involves the condensation of 4,4'-bis(diethylamino)benzophenone (B160578) with diethylaniline in the presence of a condensing agent like phosphorus oxychloride to produce dyes such as Ethyl Violet. sci-hub.st
Table 2: Synthesis of Triphenylmethane Dyes from N,N-Diethylaniline
| Dye Name | Reactants |
|---|---|
| Patent Blue VE | N,N-Diethylaniline, Formylbenzenedisulfonic acid wikipedia.org |
| Patent Blue V | N,N-Diethylaniline, 3-Hydroxybenzaldehyde wikipedia.orgsci-hub.st |
| Ethyl Violet | N,N-Diethylaniline, Phosgene wikipedia.org |
| Brilliant Green | N,N-Diethylaniline, Benzaldehyde wikipedia.org |
| Ethyl Violet (alternative) | 4,4'-bis(diethylamino)benzophenone, N,N-diethylaniline sci-hub.st |
Development of Optical Brighteners
Optical brighteners, also known as fluorescent whitening agents, are colorless dyes that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. mdpi.comnih.gov Diethylaniline derivatives are utilized in the production of these specialty chemicals. scribd.com Many optical brighteners are derivatives of stilbene, and their synthesis can incorporate diethylaniline-based structures to achieve the desired fluorescent properties. mdpi.comnih.gov
Precursors in Specialty Chemical Synthesis
Beyond the realm of colorants, N,2-diethylaniline and its isomers serve as important intermediates in the synthesis of other high-value specialty chemicals.
Synthesis of Pharmaceutical Intermediates
The aniline (B41778) scaffold is a common structural motif in many pharmaceutical agents. N,N-Diethylaniline and its derivatives are used as intermediates in the synthesis of various pharmaceuticals. cymitquimica.comgoogle.com For example, 2,6-diethylaniline (B152787), an isomer of this compound, is a known starting material for the synthesis of certain pharmaceutical intermediates. ontosight.ai The reactivity of the diethylamino group and the aromatic ring allows for a wide range of chemical transformations to build the complex molecular architectures required for biologically active compounds. ontosight.ai While specific drug synthesis pathways are proprietary, the role of diethylaniline compounds as foundational building blocks is well-established in the pharmaceutical industry. cymitquimica.com
Production of Agrochemical Intermediates
Aniline derivatives are foundational in the synthesis of a wide array of agrochemicals, including herbicides and pesticides. Notably, the isomer 2,6-diethylaniline serves as a crucial intermediate for several major classes of herbicides. sfchemicals.comechemi.comchemicalbook.comnih.gov It is a key precursor in the production of chloroacetanilide herbicides such as alachlor, butachlor, and metolachlor, which are widely used for weed control in major crops like corn, rice, and cotton. sfchemicals.comchemicalbook.comindustryarc.com
The synthesis pathway typically involves the N-alkylation of 2,6-diethylaniline to introduce other functional groups necessary for herbicidal activity. ontosight.ai The presence of the two ethyl groups at the ortho positions of the aniline ring is critical to the efficacy and selectivity of the final herbicide product. While N-alkylation of anilines is a general strategy in agrochemical production, the use of 2,6-diethylaniline is particularly well-documented for these specific, high-volume products. sfchemicals.comontosight.aithebulkcart.com
One-Pot Synthesis of Heterocyclic Compounds (e.g., Oxazol-5(4H)-ones)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. msu.edu The one-pot synthesis of oxazol-5(4H)-ones is an efficient method for creating these valuable structures from simple precursors. In this reaction, the tertiary amine N,N-diethylaniline is frequently employed as a base to facilitate the final cyclodehydration step. sigmaaldrich.comgtilaboratorysupplies.comsigmaaldrich.comsigmaaldrich.com
Polymer Science Applications
Development of Functionalized Polymer Coatings for Patterning and Photografting
No specific studies or data were found detailing the use of this compound for developing functionalized polymer coatings. The research in photografting and the surface-initiated photopolymerization (SIPP) for creating patterned polymer films predominantly utilizes N,N-dialkylated anilines, such as N,N-Dimethylaniline , as co-initiators. researchgate.netitu.edu.trresearchgate.net These systems typically involve a photoinitiator, like benzophenone, which upon UV irradiation abstracts a hydrogen atom from the amine co-initiator to generate initiating radicals. itu.edu.trresearchgate.net This method allows for the creation of well-defined polymer grafts on various substrates. researchgate.netresearchgate.net However, the application of the N,2-isomer in this context is not documented in the available literature.
Electrochemical Polymerization of Diethylaniline Analogues for Electrode Modification with Ion-Exchange Properties
There is no available research on the electrochemical polymerization of this compound to create modified electrodes with ion-exchange properties. Studies on the electropolymerization of aniline derivatives for electrode modification have focused on other analogues. For instance, N,N-Dimethylaniline can be electrochemically polymerized to form a film (PDMA) which has an ionene polymer structure with positively charged quaternary ammonium (B1175870) groups in its backbone. researchgate.netacs.org This structure gives the film anion-exchange characteristics, making it useful for modifying electrodes to bind with negatively charged ions. acs.org Similar research has been conducted on the electropolymerization of 2,5-dimethylaniline and other substituted anilines, but not on this compound. researchgate.netiaea.org
Role as an Antioxidant in Polymer Auxiliaries
No documented evidence was found for the application of this compound as an antioxidant in polymer auxiliaries. While various aniline derivatives are investigated for their antioxidant properties, research on this specific isomer is absent. For comparison, a study on lignin-based antioxidants involved the use of 2,6-dimethylaniline (B139824) in a Mannich reaction to create new antioxidant compounds. chemsociety.org.ng Diethylhydroxylamine (DEHA), another amine derivative, is noted for its powerful free-radical scavenging ability and use as an inhibitor in olefin monomer storage. tuwien.at However, specific data on the antioxidant capacity or use of this compound in polymer formulations is not available.
Catalysis and Chemical Processing
The role of this compound in catalysis and chemical processing is not described in the reviewed scientific literature. Research in this area is concentrated on its N,N-isomer.
Development of Reducing Agents (e.g., Diethylaniline·Borane (B79455) (DEANB))
The well-known reducing agent commonly abbreviated as DEANB is the borane complex of N,N-Diethylaniline (N,N-Diethylaniline·Borane). ottokemi.comwikipedia.org This stable, commercially available amine-borane complex is recognized as an efficient and selective reducing agent for a wide array of functional groups, including aldehydes, ketones, carboxylic acids, and amides. sigmaaldrich.com It is synthesized by combining N,N-Diethylaniline with a borane source, such as borane-tetrahydrofuran (B86392) complex. chemicalbook.com
A search for a borane complex derived from This compound yielded no results. The steric hindrance from the ethyl group at the ortho (2-position) of the benzene (B151609) ring may influence its ability to form a stable complex with borane compared to the unhindered N,N-isomer. The properties and applications of DEANB are exclusively associated with the N,N-Diethylaniline isomer. sigmaaldrich.comsigmaaldrich.com
Comparative Studies and Structure Reactivity Relationships Within Diethylaniline Analogues
Systematic Examination of Substituted Aniline (B41778) Derivatives
A systematic analysis of aniline derivatives, including N,N-dialkylanilines and alkyl aniline isomers, reveals how substituent placement and nature dictate the chemical and physical properties of these compounds.
N,N-Dialkylanilines (e.g., N,N-dimethylaniline, N-ethylaniline)
N,N-dialkylanilines are a class of tertiary amines where the nitrogen atom is bonded to two alkyl groups and a phenyl ring. fiveable.me The nature of these alkyl groups significantly influences the compound's basicity, reactivity, and spectroscopic properties. For instance, the two methyl groups in N,N-dimethylaniline enhance the electron-donating ability of the amino group, rendering the nitrogen more basic compared to aniline. fiveable.me This increased electron density on the aromatic ring also makes the compound highly reactive towards electrophilic aromatic substitution. allen.invaia.com
In comparison, N-ethylaniline, a secondary amine, and N,N-diethylaniline, a tertiary amine, exhibit different steric and electronic profiles. The ethyl groups in N,N-diethylaniline are bulkier than the methyl groups in N,N-dimethylaniline, which can introduce steric hindrance that affects reaction rates and regioselectivity. For example, during bromination reactions, the steric hindrance from the ethyl groups in N,N-diethylaniline can prevent the formation of 2,4-dibromo-N,N-diethylaniline, a product that is observed in trace amounts with N,N-dimethylaniline under similar conditions. taylorandfrancis.com This highlights the significant role of steric factors in directing chemical transformations.
The reactivity of N,N-dialkylanilines is also sensitive to the reaction conditions and the nature of the electrophile. For instance, N,N-diethylaniline readily undergoes electrophilic aromatic substitution with tungsten-coordinated phosphenium ions, leading to para-substituted products. acs.org The choice of solvent and base can also be critical, as observed in the synthesis of N-Alkyl-2(3H)-benzothiazolones where N,N-dialkylanilines like N,N-dimethylaniline act as effective acid scavengers. oup.com
Table 1: Comparison of N,N-Dialkylaniline Derivatives
| Compound Name | Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Tertiary amine with two methyl groups; highly reactive in electrophilic aromatic substitution. fiveable.mevaia.com |
| N-Ethylaniline | C₈H₁₁N | 121.18 | Secondary amine with one ethyl group. |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | Tertiary amine with two ethyl groups; exhibits greater steric hindrance than N,N-dimethylaniline. taylorandfrancis.comnih.gov |
Alkyl Aniline Isomers (e.g., 2,6-dimethylaniline (B139824), 3,5-dimethylaniline)
The position of alkyl substituents on the aniline ring profoundly impacts the molecule's properties. Isomers such as 2,6-dimethylaniline and 3,5-dimethylaniline (B87155) serve as excellent models for studying these effects. In 2,6-dimethylaniline, the two methyl groups are located at the ortho positions relative to the amino group. This arrangement introduces significant steric hindrance around the nitrogen atom, which can decrease basicity by impeding the approach of a proton. quora.com This is often referred to as the "ortho effect." quora.com
Conversely, in 3,5-dimethylaniline, the methyl groups are in the meta positions, where their steric influence on the amino group is minimal. The primary effect of the meta-methyl groups is electronic, where they act as weak electron-donating groups, slightly increasing the basicity of the amine compared to aniline.
The steric hindrance in 2,6-disubstituted anilines, like 2,6-diethylaniline (B152787), is even more pronounced than in their dimethyl counterparts. This increased steric bulk can significantly slow down reactions involving the amino group or the ortho positions of the aromatic ring. For example, the ethyl groups in 2,6-diethylaniline provide more steric hindrance than the methyl groups in 2,6-dimethylaniline, leading to slower proton-transfer reactions.
Table 2: Comparison of Alkyl Aniline Isomers
| Compound Name | Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | Methyl groups at ortho positions, causing significant steric hindrance. quora.com |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | Methyl groups at meta positions, minimal steric effect on the amino group. |
| 2,6-Diethylaniline | C₁₀H₁₅N | 149.24 | Ethyl groups at ortho positions, leading to greater steric hindrance than 2,6-dimethylaniline. |
Influence of Electronic and Steric Effects on Reaction Efficiency and Selectivity
The efficiency and selectivity of chemical reactions involving aniline derivatives are governed by a delicate balance of electronic and steric effects. The amino group and its alkyl substituents are electron-donating, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. allen.in However, the steric bulk of these substituents can hinder attack at the ortho positions, favoring para substitution.
In N,2-Diethylaniline, the N-ethyl group is electron-donating, increasing the nucleophilicity of the nitrogen and activating the ring. The ortho-ethyl group also has an electron-donating inductive effect but introduces significant steric hindrance. This steric bulk can direct incoming electrophiles to the less hindered para position. The interplay between these activating and directing effects is crucial in determining the outcome of a reaction. For instance, in reactions where the transition state is sensitive to steric crowding, the presence of an ortho-alkyl group can dramatically decrease the reaction rate. worktribe.com
Studies on the SNAr reactions of substituted anilines have shown that while substituents at the 3- or 4-positions have minor steric effects, alkyl groups at the 2-position can cause a considerable reduction in reactivity. worktribe.com In some cases, such as with 2,6-dimethylaniline, the steric hindrance is so pronounced that it can alter the reaction pathway. worktribe.com
The introduction of bulky alkyl groups on the nitrogen atom, as in N,N-diethylaniline, can also influence reactivity. The increased steric hindrance around the nitrogen can affect its ability to act as a nucleophile or a base. Furthermore, ortho-alkylation in N,N-dialkylanilines can force the dialkylamino group to twist out of the plane of the ring, which reduces the resonance interaction between the nitrogen lone pair and the aromatic π-system, thereby decreasing the donor properties of the amino group. mdpi.com
Comparative Analysis of Spectroscopic Properties Across Derivative Series
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structural and electronic differences among aniline derivatives.
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive to the electronic environment. The electron-donating amino group shields the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to benzene (B151609). The introduction of additional alkyl groups on the ring or the nitrogen atom further influences these chemical shifts. For example, comparing the ¹H NMR spectra of N,N-dimethylaniline and N,N-diethylaniline reveals subtle differences in the aromatic region due to the different electronic and steric effects of the methyl versus ethyl groups. researchgate.net
¹³C NMR spectroscopy is also a powerful tool for probing the electronic effects of substituents. The chemical shift of the para-carbon (C-4) in the aniline ring is particularly sensitive to the electron-donating ability of the amino group. mdpi.com A stronger electron-donating group will cause a greater upfield shift for the para-carbon. By comparing the δ(¹³C-4) values for a series of N,N-dialkylanilines, one can rank the electron-donating strength of the different dialkylamino groups. mdpi.com
IR spectroscopy provides information about the vibrational modes of the molecules. The N-H stretching frequency in primary and secondary anilines is a characteristic band. In N,N-dialkylanilines, this band is absent. The C-N stretching vibrations and the aromatic C-H bending modes are also informative. Changes in the position and intensity of these bands across a series of derivatives can be correlated with changes in bond strength and molecular geometry resulting from different substitution patterns. For instance, a study of various aniline derivatives using IR spectroscopy helped in determining their structures. eurekaselect.comresearchgate.net
Table 3: Illustrative Spectroscopic Data Comparison
| Compound | Spectroscopic Technique | Key Observation | Reference |
|---|---|---|---|
| N,N-Dimethylaniline | ¹³C NMR | The chemical shift of the para-carbon is indicative of the amino group's electron-donating strength. | mdpi.com |
| 2-Methyl-N,N-dimethylaniline | ¹⁵N NMR | The NMe₂ group is nearly orthogonal to the phenyl plane due to steric hindrance. | researchgate.net |
| N,N-Diethylaniline | IR Spectroscopy | The absence of N-H stretching bands confirms its tertiary amine structure. | nist.gov |
| 2,6-Diethylaniline | ¹H and ¹³C NMR | Spectra available for detailed structural analysis. | spectrabase.com |
| 2,N-Dimethylaniline | IR and NMR | Spectroscopic data available for comparison. | nih.govnih.gov |
Computational Comparisons of Molecular Geometries and Electronic Properties in Related Systems
Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful approach to complement experimental studies by providing detailed information on molecular geometries, electronic structures, and energetic properties. zenodo.orgresearchgate.net
By performing geometry optimizations, one can predict bond lengths, bond angles, and torsion angles for this compound and its analogues. These calculations can quantify the steric strain introduced by ortho-substituents. For example, computational studies can determine the twist angle of the amino group with respect to the benzene ring, which is a direct measure of the steric inhibition of resonance. mdpi.com In 2,6-dialkyl-N,N-dimethylanilines, these twist angles can be significant, approaching 90 degrees, which indicates a near-complete loss of resonance stabilization. mdpi.com
Calculations of electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges provide a quantitative understanding of reactivity. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. zenodo.org A smaller gap generally implies higher reactivity. Comparing the calculated HOMO-LUMO gaps for a series of aniline derivatives can help to rationalize observed trends in their reaction rates.
Furthermore, computational methods can be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. zenodo.orgresearchgate.net The agreement between calculated and experimental spectra can validate the computational model and provide a more detailed interpretation of the experimental data. For instance, theoretical calculations of ¹³C NMR chemical shifts can be correlated with the π-electron density at the corresponding carbon atoms, providing a direct link between electronic structure and spectroscopic properties. mdpi.com
Recent computational studies have also been employed to design and understand catalytic processes involving aniline derivatives, such as N-alkylation reactions. acs.orgrsc.org These studies can elucidate reaction mechanisms and identify key factors that control catalytic activity and selectivity.
Q & A
Q. What are the key physicochemical properties of N,N-Diethylaniline, and how do they influence its reactivity in organic synthesis?
N,N-Diethylaniline (CAS 91-66-7) is an aromatic amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol. Its dipole moment (≈1.4 D) and dielectric relaxation behavior in solvents like cyclohexane and 1,4-dioxane are critical for understanding its solvation dynamics and hydrogen-bonding interactions . The compound’s low polarity and steric hindrance from ethyl groups make it a weak base, favoring applications in electron-transfer reactions (e.g., photoreduction of benzophenone) .
Q. What safety protocols are essential for handling N,N-Diethylaniline in laboratory settings?
N,N-Diethylaniline is classified as harmful if swallowed (H302) or in contact with skin (H312). Key precautions include:
Q. Which spectroscopic methods are most effective for characterizing N,N-Diethylaniline and its reaction intermediates?
UV-Vis spectroscopy is used to track electron-transfer processes (e.g., benzophenone anion formation in photoreduction) . Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are standard for structural elucidation, particularly to confirm ethyl group substitution patterns and monitor derivatization reactions.
Advanced Research Questions
Q. How can dielectric relaxation studies resolve contradictions in dipole moment measurements of N,N-Diethylaniline?
Dielectric data at microwave frequencies (2 MHz to 50°C) reveal two relaxation times: the longer time (τ ≈ 10⁻¹¹ s) corresponds to molecular reorientation, while the shorter component reflects solvent interactions. Discrepancies between dielectric and non-dielectric methods (e.g., Stark effect) arise from intermolecular hydrogen bonding in polar solvents like 1,4-dioxane, which reduces the apparent dipole moment. Researchers should compare solvent-corrected data and apply Kirkwood-Fröhlich theory to reconcile differences .
Q. What experimental designs are optimal for studying electron-transfer mechanisms in N,N-Diethylaniline-mediated photoreduction?
Picosecond laser photolysis (355 nm excitation) in varied solvents (benzene, acetonitrile, methanol) allows direct observation of ion pair dynamics. For example:
- In nonpolar solvents (benzene), contact ion pairs (lifetime ≈900 ps) form transiently before proton transfer generates ketyl radicals .
- Polar solvents (acetonitrile) stabilize free ions, enabling time-resolved UV-Vis detection of spectral shifts (e.g., red shift from contact to solvent-separated ion pairs).
Q. How does solvent polarity influence the ion pair dynamics in N,N-Diethylaniline photoreduction?
Solvent polarity modulates the equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In benzene (ε=2.3), CIPs dominate, with rapid proton transfer (τ <1 ns). In acetonitrile (ε=37.5), SSIPs dissociate into free ions, extending the lifetime of benzophenone anions and enabling back-electron-transfer kinetics studies via transient absorption spectroscopy .
Q. What statistical approaches are recommended for analyzing contradictory data on hydrogen bonding in N,N-Diethylaniline solutions?
Multivariate regression analysis of dielectric constant (ε) vs. temperature (15–50°C) and solvent parameters (e.g., Hansen solubility parameters) can quantify hydrogen-bonding contributions. For example, deviations from Debye model predictions in 1,4-dioxan solutions indicate NH···O hydrogen bonding, requiring corrections using cooperative H-bonding models .
Methodological Guidance
- Contradiction Analysis : When reconciling dipole moment discrepancies, cross-validate dielectric data with computational methods (e.g., DFT calculations of molecular polarizability) .
- Photoreduction Experiments : Use quenchers (e.g., oxygen scavengers) to isolate primary electron-transfer steps from secondary radical recombination pathways .
- Safety Compliance : Align handling protocols with OSHA HCS (29 CFR 1910) and WHMIS standards, including mandatory PPE and emergency response training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
